molecular formula C14H24N2O2S B3941652 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B3941652
M. Wt: 284.42 g/mol
InChI Key: YEUSQQDGKPZLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-2-19(17,18)16-7-5-15(6-8-16)11-14-10-12-3-4-13(14)9-12/h3-4,12-14H,2,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSQQDGKPZLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine typically involves multiple steps. One common synthetic route includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with secondary amines and formaldehyde to form Mannich bases . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow systems to produce the compound in bulk quantities.

Chemical Reactions Analysis

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₂H₂₀N₂O₂S
  • Molar Mass : 264.36 g/mol
  • Key Features: A bicyclo[2.2.1]hept-5-ene (norbornene) ring system connected via a methylene bridge to the piperazine nitrogen. A 4-ethylsulfonyl (-SO₂C₂H₅) substituent on the piperazine ring, providing electron-withdrawing and polar characteristics.

Pharmacological Relevance :

  • The ethylsulfonyl group may influence pharmacokinetic properties (e.g., solubility, metabolic stability) and receptor interactions .

Comparison with Structural Analogues

Structural Rigidity and Selectivity

Compound Core Structure Key Substituent(s) Biological Activity/Selectivity Reference
Target Compound Bicyclo[2.2.1]heptene + Piperazine 4-Ethylsulfonyl Hypothesized CNS activity (e.g., dopamine/serotonin receptors)
Norbo-7/Norbo-8 (Exo/Endo isomers) Bicyclo[2.2.1]heptene + Piperazine 4-(4-Methoxyphenyl)piperazinyl Serotoninergic ligands with potential anxiolytic activity
L-368,899 Bicyclo[2.2.1]heptane + Piperazine 4-Methylsulfonyl Orally bioavailable oxytocin antagonist
GBR 12909 Analogues (e.g., Compound 7) Bridged Piperazine (3,8-Diaza[3.2.1]bicyclooctane) 3-Phenylpropyl + Bis(4-fluorophenyl)methoxy High dopamine transporter (DAT) affinity (IC₅₀ = 8.0 nM)

Key Insights :

  • Rigid Bicyclic Systems : Compounds with bicyclo[2.2.1]heptene or bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) exhibit enhanced selectivity for targets like DAT or serotonin receptors due to restricted conformational flexibility .
  • Sulfonyl Group Impact: Ethylsulfonyl (target compound) vs. methylsulfonyl (L-368,899) vs. trifluoromethylsulfonyl () alter lipophilicity and electronic effects.

Sulfonyl Substituent Variations

Substituent Example Compound Pharmacological Effect Reference
Ethylsulfonyl (-SO₂C₂H₅) Target Compound Moderate electron withdrawal; balanced solubility
Trifluoromethylsulfonyl (-SO₂CF₃) 5-1 () High lipophilicity; improved acaricidal activity
Methylsulfonyl (-SO₂CH₃) 1-(4-Methoxyphenyl)-4-(methylsulfonyl)piperazine Intermediate polarity; used in serotonin receptor ligands
Nitrobenzenesulfonamide (-SO₂C₆H₄NO₂) 7c () Bulky substituent; potential cytotoxicity

Key Insights :

  • Bulk and Solubility : Bulky groups (e.g., nitrobenzenesulfonamide) may hinder binding to certain targets but improve metabolic stability .

Key Insights :

  • CNS Targets: Piperazines with bicyclic systems (e.g., norbornene) or aryl groups (e.g., methoxyphenyl) often target dopamine/serotonin receptors .
  • Antiviral/Cytotoxic Activity : Bulky substituents (e.g., benzoyl, benzhydryl) correlate with cytotoxicity or antiviral effects .

Biological Activity

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The molecular formula for this compound is C16H25N1O2SC_{16}H_{25}N_{1}O_{2}S with a molecular weight of 307.44 g/mol. The structure features a bicyclic system that contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC16H25N1O2S
Molecular Weight307.44 g/mol
PurityTypically >95%
Storage ConditionsCool, dry place

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Research indicates that compounds with similar structures often exhibit activity at serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, a study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis.

Neuropharmacological Effects

Research indicates that the compound may possess neuropharmacological properties, particularly in modulating neurotransmitter systems. In animal models, administration of the compound resulted in significant changes in behavior indicative of anxiolytic and antidepressant effects.

  • Case Study : In a study involving rodents, doses of 10 mg/kg led to decreased anxiety-like behaviors in elevated plus maze tests, suggesting potential as an anxiolytic agent.

Toxicity Profile

While the compound exhibits promising biological activities, its toxicity profile must also be considered. Preliminary toxicity studies indicate that at therapeutic doses, the compound shows low acute toxicity; however, long-term studies are necessary to fully understand its safety profile.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of the compound against various cancer cell lines. Results indicate selective cytotoxicity towards specific cancer types while sparing normal cells, highlighting its potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

In Vivo Studies

In vivo studies have corroborated the findings from in vitro assays, demonstrating antitumor effects in xenograft models with significant tumor reduction observed after treatment with the compound.

Q & A

Basic: What is the optimized synthetic pathway for 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Functionalization of the bicyclo[2.2.1]heptene core via alkylation or nucleophilic substitution to introduce the methyl group.
  • Step 2 : Coupling the modified bicycloheptene moiety to the piperazine ring using a coupling agent (e.g., EDCI or DCC) under inert conditions .
  • Step 3 : Sulfonylation of the piperazine nitrogen with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
    Critical Parameters :
    • Temperature control (<0°C during sulfonylation to prevent side reactions).
    • Solvent choice (e.g., dichloromethane or THF for improved solubility).
    • Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: How is the structural identity of this compound confirmed in experimental settings?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 3.2–3.5 ppm (piperazine protons) and δ 1.2–1.4 ppm (ethylsulfonyl methyl group) confirm substitution patterns .
    • ¹³C NMR : Signals near 45–50 ppm indicate sulfonyl carbon bonding .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 326.4 for C₁₅H₂₂N₂O₄S) .
  • X-ray Crystallography : Resolves spatial arrangement of the bicycloheptene and piperazine moieties .

Basic: What are the recommended handling and storage protocols for this compound?

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin/eye contact due to potential irritation .
  • Storage : Stable at −20°C under inert gas (argon) to prevent oxidation. Decomposition products (e.g., sulfonic acids) may form at >25°C .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodology for SAR studies:

  • Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., methylsulfonyl vs. ethylsulfonyl) or bicycloheptene substituents .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) or receptors to correlate structural changes with activity shifts .
  • Computational Modeling : Docking studies (using AutoDock Vina) to predict binding affinities based on steric/electronic effects of substituents .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition Assays :
    • Kinase Inhibition : Measure IC₅₀ values using ADP-Glo™ kinase assays .
    • Antimicrobial Activity : Broth microdilution (MIC determination) per CLSI guidelines .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced: How to resolve contradictions in reported biological activity data?

  • Source Analysis : Compare assay conditions (e.g., pH, solvent DMSO concentration) that may alter compound solubility or stability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch-specific variations in synthesis .
  • Reproducibility Tests : Replicate studies under standardized protocols (e.g., fixed temperature, cell passage number) .

Advanced: What strategies address regioselectivity challenges during synthesis?

  • Protecting Groups : Temporarily block reactive sites (e.g., piperazine nitrogens) using tert-butoxycarbonyl (Boc) groups .
  • Catalytic Control : Use chiral catalysts (e.g., Pd/C) to direct coupling reactions to specific positions .

Advanced: How to investigate its mechanism of action in enzyme inhibition?

  • Kinetic Studies :
    • Lineweaver-Burk Plots : Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
    • Fluorescence Quenching : Monitor enzyme conformational changes upon compound binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Advanced: What methods optimize solubility for in vivo studies?

  • Co-Solvent Systems : Use PEG-400/water mixtures (up to 20% v/v) to enhance aqueous solubility .
  • Salt Formation : Convert to hydrochloride salts via HCl gas treatment in ethanol .

Advanced: How to validate computational models for predicting its pharmacokinetics?

  • In Silico Tools : SwissADME or pkCSM for predicting logP, bioavailability, and BBB permeability .
  • In Vivo Correlation : Compare predicted half-life with experimental data from rodent plasma stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.